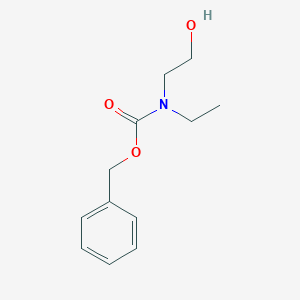

Benzyl ethyl(2-hydroxyethyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl ethyl(2-hydroxyethyl)carbamate is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Oxidation Reactions

The benzyl and hydroxyethyl groups in the compound are susceptible to oxidation. Key pathways include:

In acidic environments, the benzyl group undergoes cleavage to form benzaldehyde , while the hydroxyethyl group may oxidize to a ketone or carboxylic acid. For example, under strong oxidative conditions, the compound could yield ethyl(2-oxoethyl)carbamate as an intermediate .

Reduction Reactions

Reductive cleavage of the carbamate bond is a prominent pathway:

Reduction with LiAlH₄ breaks the C–O bond in the carbamate, releasing benzylamine and ethanolamine. Catalytic hydrogenation selectively targets the benzyl group, yielding ethyl(2-hydroxyethyl)carbamate, a precursor for further functionalization .

Substitution Reactions

The hydroxyethyl group participates in nucleophilic substitutions:

For example, treatment with thionyl chloride produces benzyl ethyl(2-chloroethyl)carbamate , which is instrumental in synthesizing piperidine derivatives for pharmaceutical applications . Alkylation with methyl iodide under basic conditions yields methoxyethyl analogs .

Hydrolysis Reactions

Carbamates hydrolyze under acidic or basic conditions:

Hydrolysis kinetics depend on pH and temperature, with faster degradation observed under strong alkaline conditions .

Cross-Coupling and Catalytic Reactions

The compound engages in metal-catalyzed transformations:

These reactions are pivotal in medicinal chemistry for constructing complex nitrogen-containing scaffolds .

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes pyrolysis:

| Reaction Type | Conditions | Products | Notes |

|---|---|---|---|

| Decarboxylation | 250°C, inert atmosphere | Ethylene derivatives, CO₂ | Loss of CO₂ generates ethylenamine intermediates . |

Research Insights

-

Catalytic Effects : Lewis acids (e.g., Zn(OTf)₂) enhance substitution efficiency by polarizing the carbamate carbonyl .

-

By-Product Mitigation : Sodium carbonate suppresses unwanted by-products (e.g., dibenzylamines) during synthesis .

-

Selectivity : Hydrogen bonding between the hydroxyethyl group and solvents like 2-MeTHF improves reaction selectivity in substitution pathways .

This compound’s versatility in oxidation, reduction, and substitution makes it valuable in synthesizing pharmaceuticals, agrochemicals, and polymers. Further studies on its catalytic and enzymatic interactions could expand its utility in green chemistry applications.

Propriétés

Formule moléculaire |

C12H17NO3 |

|---|---|

Poids moléculaire |

223.27 g/mol |

Nom IUPAC |

benzyl N-ethyl-N-(2-hydroxyethyl)carbamate |

InChI |

InChI=1S/C12H17NO3/c1-2-13(8-9-14)12(15)16-10-11-6-4-3-5-7-11/h3-7,14H,2,8-10H2,1H3 |

Clé InChI |

QSZNUISNXJMTKA-UHFFFAOYSA-N |

SMILES canonique |

CCN(CCO)C(=O)OCC1=CC=CC=C1 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.